molecular formula C14H29NO2 B2839914 tert-Butyl 10-aminodecanoate CAS No. 2287340-50-3

tert-Butyl 10-aminodecanoate

Cat. No.: B2839914
CAS No.: 2287340-50-3
M. Wt: 243.391
InChI Key: DLQZRHLBZJLSLC-UHFFFAOYSA-N
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Description

Contextualization of Omega-Amino Alkyl Esters in Contemporary Organic Chemistry

Omega-amino alkyl esters are a class of bifunctional molecules that have garnered significant attention in modern organic chemistry. These compounds possess both an amino group and an ester functional group at opposite ends of an alkyl chain. This unique structural arrangement allows them to serve as versatile building blocks in the synthesis of a wide array of more complex molecules. Their applications span various fields, including the development of pharmaceuticals, polymers, and other specialty materials. The ability to selectively react at either the amino or ester terminus provides chemists with a powerful tool for constructing intricate molecular architectures. The synthesis of long-chain amino acids and their derivatives, for instance, is a critical area of research with implications for creating novel peptides and peptidomimetics. mdpi.com

Significance of tert-Butyl Esters in Chemical Synthesis

In the realm of chemical synthesis, protecting groups are indispensable for masking reactive functional groups to prevent unwanted side reactions. Among the various protecting groups for carboxylic acids, the tert-butyl ester holds a prominent position due to its unique properties. thieme-connect.com The bulky tert-butyl group provides excellent steric hindrance, rendering the ester stable under a wide range of reaction conditions, including those involving nucleophiles and reducing agents. thieme-connect.com This stability allows for chemical modifications at other sites of a molecule without affecting the protected carboxylic acid.

A key advantage of tert-butyl esters is the mild conditions required for their removal. They can be readily cleaved under acidic conditions, often using reagents like trifluoroacetic acid (TFA), to regenerate the carboxylic acid. libretexts.orgiris-biotech.de This deprotection strategy is highly selective and generally does not interfere with other acid-labile protecting groups, a concept known as orthogonality. iris-biotech.de The ease of both introduction and removal makes tert-butyl esters a favored choice in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS) and the preparation of intricate natural products. thieme-connect.comiris-biotech.de

Overview of tert-Butyl 10-aminodecanoate as a Strategic Chemical Building Block

This compound emerges as a strategically important chemical building block that combines the advantageous features of both omega-amino alkyl esters and tert-butyl esters. This compound features a ten-carbon aliphatic chain, providing a significant hydrophobic spacer, with a terminal amino group and a tert-butyl protected carboxylic acid. This structure makes it an ideal intermediate for a variety of synthetic applications.

The presence of the free amino group allows for its participation in reactions such as acylation, alkylation, and amide bond formation, while the tert-butyl ester remains intact. Subsequently, the tert-butyl group can be selectively removed to reveal the carboxylic acid functionality for further transformations. This bifunctionality and orthogonal protection scheme make this compound a valuable tool in the synthesis of polymers, dendrimers, and molecules for drug discovery. It is particularly useful in creating long-chain, functionalized molecules with precise control over their chemical architecture.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 2287340-50-3
Molecular Formula C14H29NO2
Molecular Weight 243.39 g/mol
IUPAC Name This compound
Purity Typically ≥95%
SMILES O=C(CCCCCCCCCN)OC(C)(C)C
Data sourced from multiple references. acrotein.combldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 10-aminodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQZRHLBZJLSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 10 Aminodecanoate and Its Derivatives

Esterification Approaches to tert-Butyl Alkyl Esters

The formation of the tert-butyl ester is a critical step in the synthesis of the target compound. Due to the steric hindrance of the tert-butyl group and the propensity of tert-butanol (B103910) to form carbocations, specific methods are required for efficient esterification.

Direct Esterification Protocols

Direct esterification of a carboxylic acid with tert-butanol is a common approach. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or boron trifluoride etherate, and often requires reflux conditions to drive the reaction to completion. Another method involves the use of isobutylene (B52900) gas bubbled through a solution of the carboxylic acid with a strong acid catalyst like concentrated sulfuric acid. thieme-connect.com A more recent and safer development utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which allows for the direct tert-butylation of free amino acids in high yields. thieme-connect.com

Carbodiimide-mediated coupling is another effective direct esterification method. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an O-acylisourea intermediate. This reactive species then readily reacts with tert-butanol to form the desired ester. organic-chemistry.orgorgsyn.org The Steglich esterification, a mild process, is particularly suitable for sterically demanding and acid-labile substrates, making it a good choice for preparing tert-butyl esters. organic-chemistry.org

Method Reagents Key Features
Acid-catalyzed Esterification10-aminodecanoic acid, tert-butanol, strong acid (e.g., H₂SO₄)Requires strong acid and often heat.
Isobutylene Method10-aminodecanoic acid, isobutylene, concentrated H₂SO₄Involves handling of a flammable gas. thieme-connect.com
Bis(trifluoromethanesulfonyl)imideFree amino acid, bis(trifluoromethanesulfonyl)imide, tert-butyl acetateSimple, safe, and high-yielding. thieme-connect.com
Steglich EsterificationCarboxylic acid, tert-butanol, DCC, DMAPMild conditions, suitable for sensitive substrates. organic-chemistry.org

Transesterification Strategies

Transesterification offers an alternative route to tert-butyl esters, especially when the corresponding carboxylic acid is unstable or difficult to handle. This method typically involves the conversion of a more common ester, like a methyl or ethyl ester, into the tert-butyl ester. A very mild and efficient method involves the reaction of methyl esters with potassium tert-butoxide in diethyl ether at room temperature. thieme-connect.comthieme-connect.com The high reactivity of potassium tert-butoxide and the insolubility of the potassium methoxide (B1231860) byproduct in ether drive the reaction to completion with good yields. thieme-connect.com However, this method is sensitive to the presence of moisture and tert-butanol in the potassium tert-butoxide, which can significantly reduce yields. thieme-connect.com It is also not suitable for all substrates, such as methyl esters of malonic, fumaric, and acrylic acids. thieme-connect.com

More advanced catalytic systems for transesterification have also been developed. For instance, a lanthanum(III) isopropoxide complex has been shown to be highly effective for the transesterification of various esters with primary, secondary, and even tertiary alcohols. researchgate.net Iron-salen complexes have also been reported as catalysts for the transesterification of active esters with tert-butyl alcohol, a reaction that is typically difficult to achieve. google.com

Catalyst System Substrates Key Advantages
Potassium tert-butoxideMethyl esters, tert-butanolMild conditions, rapid reaction. thieme-connect.comthieme-connect.com
Lanthanum(III) isopropoxideCarboxylic esters, various alcoholsHigh efficiency, chemoselective. researchgate.net
Iron-salen complexActive esters, tert-butyl alcoholEnables difficult transesterifications. google.com

Catalytic Methods for tert-Butyl Ester Formation

A variety of catalysts have been developed to facilitate the formation of tert-butyl esters under mild conditions. Trifluoromethane sulfonic acid has been found to be an effective catalyst for the reaction of organic carboxylic acids with isobutylene at low temperatures, providing a high-efficiency method at atmospheric pressure. google.com Benzotriazole esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be efficiently converted to tert-butyl esters using a base such as DMAP. researchgate.net Furthermore, phosphorus trichloride (B1173362) (PCl₃) has been shown to mediate the conversion of tert-butyl esters to other esters and amides via the in situ formation of an acid chloride. researchgate.net

Functional Group Protection and Deprotection Strategies

The synthesis of tert-butyl 10-aminodecanoate inherently involves the protection of the carboxylic acid as a tert-butyl ester. However, in more complex syntheses where the amine functionality needs to be masked, protection and subsequent deprotection steps are crucial.

N-Protection via tert-Butoxycarbonylation (Boc) for Amine Precursors

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its ease of removal under acidic conditions. semanticscholar.orgnih.gov The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction can be performed under various conditions, including catalyst-free in a water-acetone mixture, which is an environmentally friendly approach. nih.gov

Several catalysts have been shown to promote the N-tert-butoxycarbonylation of amines. Yttria-zirconia-based Lewis acids are highly efficient catalysts for the reaction of amines with Boc₂O, working for a wide range of substrates including aliphatic, aromatic, and heterocyclic amines, as well as amino acids. semanticscholar.orgumich.edu Bismuth(III) chloride is another mild and efficient catalyst for this transformation. tandfonline.com Iodine has also been demonstrated to be an effective catalyst for the N-Boc protection of various amines, offering operational simplicity and high yields under solvent-free conditions. benthamdirect.com

Catalyst/Conditions Substrates Key Features
Water-acetone (catalyst-free)Various aminesEco-friendly, simple workup. nih.gov
Yttria-zirconiaStructurally diverse aminesHighly efficient Lewis acid catalyst. semanticscholar.orgumich.edu
Bismuth(III) chlorideAlcohols, phenols, and aminesMild, efficient, high-yielding. tandfonline.com
IodineAliphatic and aromatic aminesSolvent-free, operationally simple. benthamdirect.com

O-Deprotection of tert-Butyl Esters under Acidic Conditions

The removal of the tert-butyl ester group is typically achieved under acidic conditions. thieme-connect.com Strong acids like trifluoroacetic acid are commonly used for this purpose. acs.org However, milder and more selective methods have been developed. Aqueous phosphoric acid (85 wt%) is an effective and environmentally benign reagent for the deprotection of tert-butyl esters, showing good selectivity in the presence of other acid-sensitive groups. acs.org

A notable method for selective deprotection involves the use of cerium(III) chloride heptahydrate and sodium iodide in refluxing acetonitrile. This system can selectively cleave tert-butyl esters in the presence of N-Boc protecting groups, which is a reversal of the usual selectivity observed under acidic conditions. organic-chemistry.org Another mild deprotection method utilizes a triarylamminium radical cation, which catalytically facilitates the cleavage of the C-O bond of the tert-butyl group under mild conditions. acs.org

Reagent/System Selectivity Conditions
Trifluoroacetic acidNon-selectiveStrong acid. acs.org
Aqueous phosphoric acidGood selectivity for tert-butyl estersMild, environmentally benign. acs.org
CeCl₃·7H₂O-NaICleaves tert-butyl esters over N-BocRefluxing acetonitrile. organic-chemistry.org
Triarylamminium radical cationMild deprotection of tert-butyl groupsCatalytic, mild conditions. acs.org

Orthogonal Protection Schemes for Complex Molecules

In the synthesis of complex molecules, particularly peptides or polyfunctional compounds, orthogonal protection schemes are essential. peptide.com An orthogonal system involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. peptide.com This strategy allows for the selective unmasking of reactive sites at different stages of a synthetic sequence.

The tert-butyloxycarbonyl (Boc) group, present in this compound, is a cornerstone of such schemes. organic-chemistry.org The Boc group is an acid-labile protecting group, typically removed using moderate to strong acids like trifluoroacetic acid (TFA). peptide.comwikipedia.org Its stability to bases, nucleophiles, and catalytic hydrogenation conditions makes it an ideal orthogonal partner to other common protecting groups. organic-chemistry.org

For instance, in solid-phase peptide synthesis (SPPS), two primary strategies highlight the utility of orthogonal protection:

Boc/Bzl Strategy : This approach uses an acid-labile Boc group for temporary N-terminal protection and more robust, strongly acid-labile benzyl-based groups (Bzl) for permanent side-chain protection. peptide.comwikipedia.org While both are removed by acid, the difference in lability allows for selective Boc removal with TFA, while side-chain deprotection requires a much stronger acid like hydrogen fluoride (B91410) (HF). peptide.com

Fmoc/tBu Strategy : This is a truly orthogonal scheme where the base-labile fluorenylmethyloxycarbonyl (Fmoc) group is used for N-terminal protection, and acid-labile groups like tert-butyl (tBu) ethers, esters, and the Boc group itself are used for side-chain protection. wikipedia.org The Fmoc group can be cleaved with a base such as piperidine, leaving the tBu-based groups intact. wikipedia.orgsigmaaldrich.com

The structure of this compound, featuring an acid-labile tert-butyl ester and a free amine (which would be protected, often with a Boc or Fmoc group, in a larger synthetic context), makes it a valuable bifunctional building block compatible with these orthogonal strategies. The tert-butyl ester protects the carboxylic acid from participating in unwanted reactions, such as amide bond formation, until its removal is desired.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
tert-ButyloxycarbonylBocAcidic (e.g., TFA) peptide.comorganic-chemistry.orgFmoc, Cbz, Azido organic-chemistry.orgwikipedia.orgsigmaaldrich.com
FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine) wikipedia.orgBoc, tBu, Trt organic-chemistry.orgwikipedia.org
BenzylBzlStrong Acid (HF), Catalytic Hydrogenation peptide.comFmoc
AzidoN₃Reduction (e.g., thiols, phosphines) sigmaaldrich.comBoc, Fmoc, TFA-labile groups sigmaaldrich.com

Synthesis of Homologues and Analogues of this compound

The synthesis of homologues and analogues of this compound allows for systematic studies of structure-activity relationships in various applications. These modifications typically involve altering the length of the aliphatic chain or modifying the terminal functional groups.

Varying the length of the polymethylene chain in ω-amino esters is a common strategy to fine-tune the physicochemical properties of molecules, such as hydrophobicity and conformational flexibility. rsc.org The synthesis of these homologues can be achieved from various long-chain fatty acid precursors. rsc.orgacs.org For example, ω-amino fatty acids (ω-AmFAs), the precursors to the corresponding esters, can be synthesized from vegetable-derived fatty acids of different chain lengths. rsc.org

A general approach involves the functionalization of a terminal group of a dicarboxylic acid monoester, followed by conversion to the amine. For instance, L-α-Amino-ω-bromoalkanoic acids with chain lengths from four to ten methylene (B1212753) units have been synthesized as useful intermediates for non-natural amino acids. researchgate.net These bromo-derivatives can subsequently be converted to the corresponding amines.

Another powerful method is the isomerizing alkoxycarbonylation of fatty acid derivatives, which can produce long-chain unsymmetrical α,ω-difunctional compounds, including ester-amides and diesters, in a single step. acs.org These intermediates provide access to a variety of amino esters with defined chain lengths. acs.org

Compound NameCarbon Chain LengthPrecursor Example
tert-Butyl 6-aminohexanoate6Adipic acid monoester
tert-Butyl 8-aminooctanoate8Suberic acid monoester
This compound 10 Sebacic acid monoester
tert-Butyl 11-aminoundecanoate1111-Aminoundecanoic acid rsc.org
tert-Butyl 12-aminododecanoate12Dodecanedioic acid monoester

Modifications to the terminal functional groups of this compound create a diverse range of derivatives.

Amine Modification: The primary amino group is a versatile handle for further functionalization.

Acylation: The amine can readily undergo acylation with acyl chlorides or anhydrides to form amides. This is a fundamental reaction in the synthesis of polymers, peptides, and various bioactive molecules. chemistrysteps.com For example, N-acyl derivatives of ω-amino acids are precursors to surfactants and antimicrobial agents. nih.gov

Alkylation: Direct N-alkylation of amino acid esters can be achieved using alcohols in the presence of a suitable catalyst, providing access to secondary and tertiary amines. nih.gov

Boc-Protection: The primary amine can be protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O), yielding a molecule with two different, acid-labile protecting groups. organic-chemistry.org

Ester Modification: The tert-butyl ester can also be chemically altered.

Hydrolysis: The ester can be saponified under basic conditions or, more commonly for tert-butyl esters, cleaved under acidic conditions (e.g., TFA) to yield the corresponding carboxylic acid, 10-aminodecanoic acid. nih.gov

Transesterification: While less common for tert-butyl esters due to steric hindrance, it is possible to convert the ester to another alkyl ester (e.g., methyl or ethyl) under specific catalytic conditions.

Reduction: The ester group can be reduced to the corresponding primary alcohol, 10-amino-1-decanol, using strong reducing agents like lithium aluminum hydride.

Chain Length Variation in Omega-Amino Esters

Specific Reaction Pathways and Mechanisms in its Synthesis

The synthesis of this compound and its protected precursors often relies on well-established named reactions that are efficient and high-yielding.

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, ureas, or carbamates. nih.govorganic-chemistry.org The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.org This isocyanate intermediate can then be trapped by a nucleophile.

This reaction is particularly relevant for the synthesis of Boc-protected amines. nih.govwikipedia.org When the rearrangement is performed in the presence of tert-butanol, the alcohol traps the isocyanate to form a tert-butyl carbamate (B1207046) (Boc-protected amine). nih.govwikipedia.org This provides a direct route from a carboxylic acid to its corresponding Boc-protected amine with one fewer carbon atom, although modern one-pot procedures can start from a carboxylic acid and directly yield the carbamate without chain shortening. organic-chemistry.orgorgsyn.org

A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups. wikipedia.org Modern protocols often generate the acyl azide in situ from a carboxylic acid using reagents like diphenylphosphoryl azide (DPPA) or through a one-pot reaction with sodium azide and di-tert-butyl dicarbonate, avoiding the isolation of potentially unstable acyl azide intermediates. organic-chemistry.orgorgsyn.org Research by Lebel and Leogane demonstrated an efficient, one-pot Curtius rearrangement using di-tert-butyl dicarbonate and sodium azide, catalyzed by zinc(II) triflate, to produce Boc-protected amines in high yields at low temperatures. organic-chemistry.org

Mechanism Outline:

Acyl Azide Formation: A carboxylic acid is converted to an acyl azide.

Rearrangement: The acyl azide rearranges upon heating to form an isocyanate, releasing N₂ gas. This is believed to be a concerted process. wikipedia.org

Nucleophilic Trapping: The isocyanate is trapped by tert-butanol to yield the stable tert-butyl carbamate. nih.govwikipedia.org

Amide bond formation is one of the most frequently used reactions in organic and medicinal chemistry. hepatochem.com It involves the condensation of a carboxylic acid with an amine. hepatochem.com To facilitate this reaction, which is otherwise slow, the carboxylic acid must first be "activated" using a coupling reagent. bachem.com This activation step converts the carboxyl group into a more reactive intermediate (e.g., active ester, acyl azide, or anhydride), which is then readily attacked by the amine nucleophile. hepatochem.combachem.com

In the context of this compound, its free amino group can be coupled with an N-protected amino acid or another carboxylic acid. Conversely, after deprotection of the tert-butyl ester to the carboxylic acid, it can be coupled with another amine or amino ester. nih.gov

A vast array of coupling reagents has been developed to improve efficiency and minimize side reactions, particularly racemization when chiral amino acids are involved. bachem.com

Coupling Reagent ClassExamplesKey Features
CarbodiimidesDCC, DIC, EDC hepatochem.compeptide.comWidely used; form a urea (B33335) byproduct. Often used with additives like HOBt or OxymaPure to suppress racemization and side reactions. bachem.compeptide.com
Phosphonium SaltsBOP, PyBOP, PyAOP bachem.comHighly efficient coupling reagents. BOP is effective but produces carcinogenic HMPA; PyBOP is a safer alternative. bachem.com
Aminium/Uronium SaltsHBTU, HATU, TBTU, COMU bachem.compeptide.comFast reaction rates and low racemization, especially HATU. COMU is a newer, safer alternative to HOBt/HOAt-based reagents. bachem.com

The choice of coupling reagent and conditions depends on the specific substrates, whether the reaction is performed in solution or on a solid phase, and the need to preserve stereochemical integrity. hepatochem.compeptide.com

Reactivity and Mechanistic Investigations of Tert Butyl 10 Aminodecanoate

Reactivity Profiles of the Terminal Amine Functionality

The lone pair of electrons on the nitrogen atom of the terminal amine group confers nucleophilic character, making it reactive toward a variety of electrophilic species.

The primary amine of tert-butyl 10-aminodecanoate readily participates in nucleophilic reactions. It can react with carboxylic acids to form amide bonds, a fundamental transformation in peptide synthesis and materials science. msu.edu This reaction typically requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. orgsyn.org The amine also reacts efficiently with activated esters, like N-hydroxysuccinimide (NHS) esters, which are common intermediates for bioconjugation. broadpharm.com Furthermore, the amine functionality can engage in nucleophilic addition to the carbonyl carbon of aldehydes and ketones. broadpharm.commasterorganicchemistry.com This initial addition is often the first step in the formation of imines or in reductive amination processes. masterorganicchemistry.com

Reactant TypeProduct TypeTypical Conditions/ReagentsReference
Carboxylic Acid (R-COOH)AmideCoupling agents (e.g., DCC, EDC) orgsyn.org
Activated Ester (e.g., R-CO-NHS)AmideAprotic solvent (e.g., DMF, DCM) broadpharm.com
Aldehyde (R-CHO) / Ketone (R-CO-R')Carbinolamine (intermediate)Mildly acidic or basic conditions masterorganicchemistry.comcolab.ws
Table 1: Nucleophilic Reactions of the Amine Functionality.

The nucleophilicity of the terminal amine allows for the synthesis of several important functional groups.

Amides: As mentioned, amide bond formation is a key reaction. The direct condensation with a carboxylic acid is a cornerstone of peptide and polymer chemistry, often facilitated by carbodiimide-mediated coupling protocols. figshare.com Alternatively, reaction with highly reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base provides a rapid route to the corresponding amide.

Ureas: Substituted ureas can be synthesized from the terminal amine. A common method involves reaction with an isocyanate (R-N=C=O), where the amine attacks the electrophilic carbon of the isocyanate. nih.govscispace.com Inaccessible or unstable isocyanates can be avoided by using a two-step procedure, for instance, by reacting the amine with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride intermediate, which then reacts with another amine. A more recent approach involves the reaction of amines with catechol carbonate, which proceeds without a catalyst to form N,N'-disubstituted ureas. unibo.it

Imines: The reaction of the primary amine of this compound with aldehydes or ketones yields imine derivatives, also known as Schiff bases. masterorganicchemistry.com This condensation reaction typically occurs under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent, to drive the equilibrium toward the imine product. masterorganicchemistry.combeilstein-journals.org The reaction is often catalyzed by mild acid. masterorganicchemistry.com These imines are valuable intermediates themselves, for example, in the synthesis of secondary amines via reduction. masterorganicchemistry.com

Starting MaterialReagent(s)Product DerivativeReference
This compoundCarboxylic Acid + Coupling AgentAmide organic-chemistry.org
This compoundIsocyanateUrea (B33335) nih.govscispace.com
This compoundAldehyde or Ketone + Dehydrating AgentImine masterorganicchemistry.comorganic-chemistry.org
Table 2: Synthesis of Amide, Urea, and Imine Derivatives.

As a bifunctional molecule, this compound serves as a versatile building block in more complex syntheses. Its long aliphatic chain can be incorporated into target molecules to act as a spacer or linker. For example, it is used in the synthesis of peptide mimetics and other biologically active compounds where a flexible, lipophilic tether is desired. broadpharm.com The terminal amine can be coupled to a molecule of interest, while the protected carboxylic acid at the other end remains available for subsequent deprotection and further functionalization. This strategy is employed in the design of dendrimers and in the surface modification of materials.

Formation of Amides, Ureas, and Imine Derivatives

Role and Cleavage of the tert-Butyl Ester Group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, primarily due to its steric hindrance and specific cleavage conditions.

The tert-butyl ester is characterized by its stability under basic, neutral, and many reductive conditions, but its pronounced lability to acid. acsgcipr.org Cleavage occurs via a mechanism involving protonation of the ester oxygen followed by the formation of a stable tert-butyl cation and the free carboxylic acid. acsgcipr.orgyoutube.com This acid-labile nature is frequently exploited for selective deprotection in molecules containing other sensitive groups. broadpharm.com

A variety of acidic reagents can effect this transformation. Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are commonly used for rapid and clean cleavage. psu.edu Other options include using hydrogen chloride (HCl) in an organic solvent. lookchem.com For substrates sensitive to strong acids, milder Lewis acids such as zinc bromide (ZnBr₂) in DCM or ytterbium triflate have been shown to selectively cleave tert-butyl esters. niscpr.res.inresearchgate.netnih.gov In some cases, even solid acids like silica (B1680970) gel at elevated temperatures can be used for deprotection, offering a mild and selective method. lookchem.comresearchgate.net This selectivity allows for the removal of the tert-butyl group while leaving other acid-sensitive protecting groups, such as certain Boc- or PhF-protected amines, intact under carefully controlled conditions. researchgate.netnih.gov

ReagentConditionsSelectivity/NotesReference
Trifluoroacetic Acid (TFA)DCM, Room TemperatureCommon, highly efficient, but harsh. psu.edu
Hydrogen Chloride (HCl)Organic Solvents (e.g., Dioxane, Ethyl Acetate)Effective, can be used to selectively remove Boc groups over t-butyl esters with specific conditions. lookchem.comresearchgate.net
Zinc Bromide (ZnBr₂)DCM, Room TemperatureMilder Lewis acid conditions, can be selective. researchgate.netnih.gov
Ytterbium Triflate (Yb(OTf)₃)Nitromethane, 45-50°CCatalytic, mild, and selective over benzyl, allyl, and methyl esters. niscpr.res.in
Silica Gel (SiO₂)Refluxing TolueneVery mild, selective over t-butyl ethers. lookchem.comresearchgate.net
Table 3: Conditions for Selective Cleavage of the tert-Butyl Ester.

The steric bulk of the tert-butyl group can exert a significant influence on the stereochemical course of reactions occurring at or near the ester functionality. This steric hindrance can block one face of the molecule, directing an incoming reagent to the more accessible face and thereby inducing diastereoselectivity.

For instance, in reactions such as the Darzen's condensation to form glycidic esters, the size of the ester group can influence the cis/trans ratio of the resulting epoxide. acs.org Studies on similar systems have shown that bulky ester groups favor the formation of the trans diastereoisomer. acs.org Similarly, in intramolecular reactions like the Diels-Alder reaction, the ester group can influence the stereochemical outcome of the cyclization. acs.org While specific studies on the stereochemical influence of the ester in this compound are not prevalent, the general principles of steric control are applicable. The bulky tert-butyl group would be expected to play a role in controlling the stereochemistry of any reaction that creates a new chiral center adjacent to the ester, such as an aldol (B89426) addition or an alkylation of an enolate derived from the ester. psu.edu

Acid-Labile Nature and Selective Cleavage within Multi-Functional Compounds

Intramolecular and Intermolecular Reaction Pathways Involving the Compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester carbonyl, allows for a range of reactions. The long methylene (B1212753) chain separating these groups makes intramolecular reactions plausible, while the presence of these functional groups also makes it a valuable substrate for various intermolecular transformations.

Intramolecular Reaction Pathways

While specific studies on the intramolecular cyclization of this compound are not extensively documented in the literature, the structural parameters of the molecule suggest potential pathways. The ten-carbon chain provides sufficient flexibility for the terminal amino group to approach the ester carbonyl.

One potential, though likely thermodynamically disfavored, intramolecular reaction is the formation of a large-ring lactam. This would involve the nucleophilic attack of the terminal amino group on the ester carbonyl, leading to the elimination of tert-butanol (B103910). Such cyclizations to form large rings are often challenging due to entropic factors and require specific catalytic conditions to proceed efficiently.

A more plausible intramolecular pathway could involve radical cyclization. Under conditions that generate a radical at a specific position on the carbon chain, the amino or ester group could participate in a cyclization event. For instance, radical cyclization of related aminoalkynes has been shown to be an effective method for the synthesis of heterocyclic compounds. rsc.org While not directly demonstrated for this compound, this remains a potential avenue for forming cyclic structures.

Intermolecular Reaction Pathways

The intermolecular reactivity of this compound is more extensively utilized in synthetic chemistry. The compound serves as a versatile building block, primarily through reactions involving its terminal amino group.

N-Acylation to Form Amides: The primary amino group readily undergoes nucleophilic acyl substitution with a variety of acylating agents, such as acyl chlorides, anhydrides, and activated carboxylic acids, to form stable amide bonds. masterorganicchemistry.comlibretexts.org This is a cornerstone reaction in peptide synthesis and the construction of more complex molecules. The reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Reactions with Aldehydes and Ketones to Form Imines: The amino group can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product.

Conversion of the Ester to Other Functional Groups: The tert-butyl ester group can be transformed under specific conditions. While the bulky nature of the tert-butyl group provides steric hindrance, making it less reactive than simpler esters, it can be converted to other esters or amides. For instance, reactions of tert-butyl esters with chlorinating agents can generate acid chloride intermediates in situ, which can then react with various nucleophiles. organic-chemistry.org

Hydrolysis of the Ester: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, 10-aminodecanoic acid. This reaction is typically catalyzed by strong acids and proceeds via an SN1-type mechanism involving the formation of a stable tert-butyl carbocation. libretexts.org

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Detailed kinetic and thermodynamic studies specifically on this compound are scarce. However, the behavior of its constituent functional groups and analogous compounds provides a strong basis for understanding the kinetic and thermodynamic profiles of its reactions.

Kinetic Aspects

The rates of reactions involving this compound are influenced by several factors, including the nature of the reactants, temperature, and the solvent.

Hydrolysis of the tert-Butyl Ester: The hydrolysis of tert-butyl esters, like that of tert-butyl halides, typically follows first-order kinetics because the rate-determining step is the unimolecular ionization to form a tert-butyl carbocation. libretexts.orgyoutube.com The rate of this SN1 reaction is largely independent of the concentration and nucleophilicity of the nucleophile. libretexts.org Kinetic studies on the hydrolysis of the structurally similar tert-butyl formate (B1220265) have shown a strong dependence on pH, with both acid-catalyzed and base-catalyzed pathways being significant outside the neutral pH range. usgs.gov The activation energy for the neutral hydrolysis of tert-butyl formate was determined to be 78 ± 5 kJ/mol. usgs.gov A similar value of 76.188 kJ/mol was found for the hydrolysis of tert-butyl chloride. dvikan.no

Interactive Data Table: Kinetic Data for the Hydrolysis of Related tert-Butyl Compounds

CompoundConditionRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
tert-Butyl FormateNeutral (pH 5-7)1.0 x 10⁻⁶ s⁻¹78 ± 5 usgs.gov
tert-Butyl FormateAcidic2.7 x 10⁻³ M⁻¹s⁻¹59 ± 4 usgs.gov
tert-Butyl FormateBasic1.7 M⁻¹s⁻¹88 ± 11 usgs.gov
tert-Butyl ChlorideHydrolysis-76.188 dvikan.no
tert-Butyl Methyl EtherAcid-catalyzed0.9 x 10⁻² M⁻¹h⁻¹ (26°C)- nih.gov

Amide Bond Formation: The kinetics of amide bond formation from the amino group depend on the electrophilicity of the acylating agent and the nucleophilicity of the amine. The use of highly reactive acyl chlorides or anhydrides leads to rapid amide formation. When using carboxylic acids directly, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often employed to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. masterorganicchemistry.com

Thermodynamic Aspects

The thermodynamics of reactions involving this compound are governed by the changes in enthalpy (ΔH) and entropy (ΔS) during the transformation.

Esterification and Hydrolysis: The esterification of a carboxylic acid with tert-butanol to form the tert-butyl ester is a reversible process. The equilibrium position is influenced by the temperature and the removal of water. Thermodynamic studies on the esterification of levulinic acid with 1-butene, a reaction that also forms a secondary butyl ester, show that the reaction is exothermic, with an enthalpy change (ΔH) of approximately -32.9 kJ/mol, and is accompanied by a decrease in entropy (ΔS) of about -70 J/(mol·K). ub.edu The hydrolysis of the ester is, therefore, the reverse, being endothermic and entropically favored.

Amide Bond Formation: The formation of an amide bond from a carboxylic acid and an amine is generally a thermodynamically favorable process, although it is often kinetically slow without a catalyst or activation. The direct condensation of a carboxylic acid and an amine to form an amide and water has a small, typically negative, Gibbs free energy change (ΔG) under standard conditions.

Thermodynamics of Transfer: The long aliphatic chain of this compound makes it a lipophilic molecule. The thermodynamic parameters of transferring such molecules from an organic solvent to water can provide insights into their behavior in different environments. Studies on the transfer of N-acetyl ethyl esters of various amino acids from organic solvents to water have shown that the process is associated with specific changes in free energy (ΔGtr), enthalpy (ΔHtr), and entropy (ΔStr), which are dependent on the nature of the amino acid side chain. nih.gov

Applications As a Chemical Building Block in Advanced Organic Synthesis

Utilization in Proteolysis-Targeting Chimeras (PROTACs) Synthesis

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.gov These heterobifunctional molecules consist of two active ligands connected by a chemical linker. nih.gov One ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com The linker plays a critical role in the efficacy of the PROTAC by controlling the distance and orientation between the two protein-binding moieties. nih.gov

Long-chain aliphatic molecules, such as derivatives of 10-aminodecanoic acid, are employed as components of PROTAC linkers. medchemexpress.combroadpharm.com The ten-carbon chain of tert-butyl 10-aminodecanoate offers a significant degree of spatial separation, which can be crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov While direct incorporation of this compound is one possibility, it is often a precursor to a more complex linker structure. For instance, a related compound, tert-butyl (10-aminodecyl)carbamate, is explicitly noted for its use as a PROTAC linker. broadpharm.com

The synthesis of PROTACs often involves a modular approach where the warhead (target protein binder), linker, and E3 ligase ligand are synthesized separately and then joined. The bifunctional nature of this compound is advantageous here. The primary amine can be acylated to attach it to the warhead or the E3 ligase ligand. Subsequently, the tert-butyl ester can be hydrolyzed to reveal the carboxylic acid, which can then be coupled to the other half of the PROTAC molecule, often through amide bond formation. nih.gov

A common and highly efficient method for connecting molecular fragments in PROTAC synthesis is the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry". nih.gov In such a strategy, the amine of this compound could be modified to introduce an azide (B81097) or alkyne handle, facilitating its conjugation to a correspondingly functionalized binding element. nih.gov

Role as a PROTAC Linker Component

Application in Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a peptide or a protein. This field is essential for creating new diagnostics, therapeutics, and research tools.

The functional groups of this compound allow for its covalent attachment to biomolecules. The free amine can be reacted with activated carboxylic acids on a peptide, or conversely, after deprotection of the tert-butyl ester, the resulting carboxylic acid can be coupled to a free amine on a biomolecule, such as the N-terminus or the side chain of a lysine (B10760008) residue. nih.gov The long alkyl chain can act as a spacer, potentially improving the biological activity or solubility of the resulting conjugate.

Bifunctional molecules like this compound are valuable precursors for creating labeling reagents. For example, the amine or the deprotected carboxylic acid can be attached to a reporter molecule, such as a fluorescent dye or a radiolabel. The other end of the molecule can then be used to attach the entire construct to a biomolecule of interest. While specific examples detailing the use of this compound for labeling are not prevalent, the synthesis of DOTA-tris(tert-butyl ester), a widely used chelating agent for medical imaging, follows a similar principle of using tert-butyl protected acids for regioselective functionalization. nih.gov

Formation of Conjugates with Biomolecules (e.g., Peptides, Glycopeptides)

Precursor in Macrocyclic and Supramolecular Chemistry

Macrocycles are large ring-shaped molecules that are of great interest in host-guest chemistry and as synthetic ion channels. The synthesis of these structures often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. analis.com.my

Bifunctional linear molecules like this compound can serve as precursors for macrocyclization. For example, two molecules of this compound could be coupled head-to-tail to form a cyclic dimer. More complex macrocycles can be constructed by reacting the aminodecanoate derivative with other bifunctional building blocks. The use of tert-butyl groups is common in the synthesis of amide-based macrocycles, where they can be part of the core structure or used as protecting groups. analis.com.mymdpi.com The tert-butyl ester, in particular, is a common feature in the synthesis of peptide macrocycles and other complex cyclic systems. researchgate.net

Scaffold for Combinatorial Library Synthesis (e.g., Glycopeptide Libraries)

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse molecules, known as a library, which can then be screened for desired biological activities. rjptonline.org In this context, this compound is an exemplary scaffold molecule. A scaffold provides the core structure upon which a variety of building blocks can be attached to create a library of related compounds. The compound's linear chain and two distinct functional groups make it ideal for this purpose.

The synthesis of such libraries often occurs on a solid support, where the scaffold molecule is first anchored. rjptonline.orgnih.gov For instance, the free amino group of this compound can be coupled to a resin, leaving the protected carboxylic acid available for modification after the protecting group is removed. Alternatively, the carboxylic acid could be linked to a resin via a suitable linker, exposing the amine for diversification.

A prime example of its potential application is in the construction of glycopeptide libraries. Glycopeptides are important molecules in biological systems, and libraries of synthetic glycopeptides are valuable tools for drug discovery. nih.gov Using this compound as a lipophilic linker, a carbohydrate moiety (glycan) could be attached to one end (e.g., via an amide bond with the amine), and a peptide chain could be built upon the other end (after deprotection of the tert-butyl ester). By systematically varying the glycan and peptide components, a large and diverse library can be assembled.

Library PositionBuilding Block TypeExample Moieties
R1 (from Amino Group) Acylating Agents / PeptidesVarious Carboxylic Acids, Amino Acids (e.g., Glycine, Alanine), Small Peptide Chains, Carbohydrate derivatives
R2 (from Carboxyl Group) Amines / AlcoholsVarious Amines, Amino Acid Esters, Alcohols
Table 2: Illustrative Combinatorial Library Diversity using this compound as a Scaffold. The R1 and R2 positions represent the points of diversification at the amino and carboxyl ends of the molecule, respectively.

The "split-mix" synthesis method is a common strategy in combinatorial chemistry where a resin support is divided into portions, each reacted with a different building block, and then recombined. ijfans.org This process allows for the exponential generation of unique compounds on individual beads. The bifunctional nature of this compound is perfectly suited for these methodologies.

Contributions to the Synthesis of Complex Molecular Architectures

The synthesis of complex molecular architectures, such as macrocycles, dendrimers, and intricate natural product analogues, requires building blocks that offer precise control over reactivity and stereochemistry. nih.gov this compound contributes significantly by providing a well-defined, flexible, and functionalizable segment for incorporation into these larger structures.

Its role can be multifaceted:

As a Spacer: The 10-carbon chain can act as a long, flexible linker to connect two different parts of a complex molecule without introducing significant conformational strain. This is particularly useful in the design of PROTACs (Proteolysis Targeting Chimeras), where two different protein-binding moieties are connected by a linker. broadpharm.com While tert-butyl (10-aminodecyl)carbamate is listed as a PROTAC linker, the analogous structure of this compound makes it suitable for similar applications in creating bifunctional molecules. broadpharm.com

In Macrocyclization: It can serve as a precursor for macrocyclic compounds. For example, after coupling a peptide or another chain to the amino group, the tert-butyl ester can be deprotected, and the resulting carboxylic acid can be cyclized with a terminal functional group on the attached chain.

In Dendrimer Synthesis: Dendrimers are highly branched, tree-like molecules. The compound can be used in the divergent synthesis of dendrimers, where the amino group is reacted with a molecule that introduces multiple new reactive sites (e.g., two or more ester groups), and the deprotected carboxyl group serves as the focal point.

In Late-Stage Functionalization: In the synthesis of complex molecules, it is often desirable to introduce functional groups at a late stage to create analogues for structure-activity relationship (SAR) studies. nih.gov A building block like this compound can be incorporated into a larger synthetic intermediate, with its protected carboxyl group carried through multiple steps before being deprotected and diversified at a later phase of the synthesis.

The synthesis of a hexa-tert-butyl-substituted hexa-peri-hexabenzocoronene, a complex polycyclic aromatic hydrocarbon, illustrates the utility of tert-butyl groups in solubilizing and enabling the synthesis and characterization of large, otherwise intractable molecules. nih.gov Similarly, the tert-butyl ester in this compound enhances solubility in organic solvents and provides stability, facilitating its use in the construction of elaborate molecular designs.

Integration in Polymer Science and Materials Chemistry

Monomer in Advanced Polymerization Reactions

Tert-butyl 10-aminodecanoate can be incorporated into polymer chains through various polymerization techniques, serving as a building block that introduces specific functionalities. Its primary amine can act as an initiator or a nucleophile in chain-growth and step-growth polymerizations, while the tert-butyl ester group provides a latent carboxylic acid functionality.

The primary amine group of this compound can be used to initiate the polymerization of vinyl monomers like acrylates and methacrylates, although this is less common than using it in step-growth polymerizations. A more prevalent strategy involves the modification of the amine to a polymerizable group, such as an acrylamide (B121943), which can then readily copolymerize with other acrylic monomers.

However, the most direct way to incorporate a molecule like this compound into an acrylic polymer is through post-polymerization modification, which is discussed in the next section. For copolymerization, a more likely scenario would involve a derivative of this compound where the amine is converted to a polymerizable group.

Theoretically, copolymerization of an amino-functional monomer with acrylates can lead to polymers with pendant functional groups. For instance, copolymerizing an acrylamide derivative of this compound with monomers like methyl methacrylate (B99206) would result in a copolymer with long aliphatic side chains terminating in a protected carboxylic acid. The properties of such copolymers can be tuned by the ratio of the comonomers. For example, tert-butyl acrylate (B77674) (TBA) is known to form copolymers with a variety of other monomers, including acrylic acid, methacrylates, and styrene. basf.comjamorin.com The incorporation of a monomer like this compound would be expected to impart increased hydrophobicity due to the C10 alkyl chain.

ComonomerPotential Polymerization MethodResulting Copolymer Feature
Methyl AcrylateFree Radical Copolymerization (of an acrylamide derivative)Pendent C10 chain with tert-butyl ester
tert-Butyl MethacrylateFree Radical Copolymerization (of an acrylamide derivative)Enhanced hydrophobicity and potential for dual deprotection

A more common and versatile approach for integrating this compound into polymers is through grafting or post-polymerization functionalization. This method allows for the precise control of the polymer architecture and the density of functional groups.

The primary amine of this compound can react with various functional groups present on a pre-formed polymer backbone. For example, it can be grafted onto polymers containing electrophilic groups such as acyl chlorides, anhydrides, or activated esters. This "grafting to" approach is a powerful tool for modifying the surface properties of materials or for creating well-defined graft copolymers. researchgate.net

For instance, a poly(methacrylic acid) backbone can be activated with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and then reacted with this compound to form amide linkages. This results in a polymer with pendant C10 chains capped with a tert-butyl ester. This strategy allows for the introduction of long hydrophobic side chains with a latent acidic functionality.

Another strategy is the "grafting from" approach, where the amine group of this compound is first immobilized on a surface or a polymer backbone and then used to initiate the polymerization of other monomers.

Polymer BackboneReactive Group on BackboneLinkage FormedResulting Structure
Poly(methacrylic acid)Carboxylic Acid (activated)AmidePendent C10 alkyl ester chains
Poly(glycidyl methacrylate)EpoxideAmineGrafted chains with hydroxyl and C10 alkyl ester groups
Poly(acryloyl chloride)Acyl ChlorideAmidePendent C10 alkyl ester chains

Copolymerization Strategies (e.g., with Acrylates, Methacrylates)

Role in the Synthesis of Functional Polymeric Materials

The unique structure of this compound, with its combination of a hydrophobic chain and a cleavable ester, makes it a key component in the synthesis of "smart" or functional polymers that can respond to external stimuli.

The tert-butyl ester group is the key to creating pH-responsive polymers. This group is stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the carboxylic acid. This conversion from a non-polar ester to a polar, ionizable carboxylic acid dramatically changes the solubility and conformation of the polymer chain.

Polymers incorporating this compound can be designed to be soluble in organic solvents or to form hydrophobic domains in aqueous media. Upon acidification, the deprotection of the tert-butyl group to form a carboxylic acid leads to an increase in hydrophilicity. This can trigger a range of responses, such as the dissolution of a polymer film, the swelling of a hydrogel, or the disassembly of nanoparticles. This pH-responsive behavior is highly sought after for applications in drug delivery, where the acidic environment of a tumor or an endosome can trigger the release of a therapeutic agent. nih.govrsc.orgmdpi.com

The amphiphilic nature that can be imparted by this compound and its deprotected form is a powerful tool for directing the self-assembly of polymers into well-defined nanostructures. mdpi.com For example, a block copolymer containing a hydrophilic block and a hydrophobic block made from this compound-functionalized monomers would self-assemble in an aqueous environment to form micelles or vesicles. The hydrophobic core of these structures would be composed of the poly(this compound) segments.

Upon acidification, the cleavage of the tert-butyl groups would transform the hydrophobic block into a hydrophilic poly(10-aminodecanoic acid) block, leading to the destabilization and disassembly of the nanostructures. This triggered release mechanism is highly advantageous for controlled drug delivery applications. researchgate.net

In the context of hydrogels, this compound can be used to introduce hydrophobic crosslinks or domains within a hydrophilic polymer network. mdpi.comnih.gov These hydrophobic interactions can enhance the mechanical properties of the hydrogel. Furthermore, the potential for pH-triggered cleavage of the tert-butyl esters allows for the design of hydrogels that can degrade or swell in response to a decrease in pH. For instance, a hydrogel crosslinked with a di-functional monomer derived from this compound could be designed to break down under acidic conditions.

Responsive Polymers (e.g., pH, Temperature)

Development of Hybrid Materials and Composites

The functional groups of this compound also allow for its use in the creation of organic-inorganic hybrid materials and composites. mdpi.com The primary amine can be used to graft the molecule onto the surface of inorganic nanoparticles, such as silica (B1680970) or iron oxide, that have been functionalized with appropriate reactive groups.

This surface modification can serve several purposes. It can improve the dispersion of the nanoparticles in a polymer matrix by making their surface more compatible with the polymer. The long alkyl chain of the decanoate (B1226879) would provide a hydrophobic interface, while the tert-butyl ester offers a site for further functionalization after deprotection.

For example, silica nanoparticles could be functionalized with an epoxy silane, and then reacted with the amine group of this compound. These modified nanoparticles could then be incorporated into a polymer matrix, such as polystyrene or a polyacrylate. The resulting composite material would have the mechanical strength of the inorganic filler combined with the processability of the polymer, and the interface between the two phases would be strengthened by the grafted molecules. The presence of the latent carboxylic acid groups could also be used to introduce pH-responsiveness to the composite material.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, stability, and functionality, can be precisely tuned by carefully selecting these building blocks. While direct and extensive research detailing the specific incorporation of this compound into MOF structures is not widely documented in publicly available literature, its potential role can be inferred from its chemical characteristics.

Theoretically, this compound could serve as a "modulator" or a "functionalizing agent" in MOF synthesis. Modulators are compounds that compete with the primary linker during MOF formation, influencing crystal growth, defectivity, and ultimately, the material's properties. The tert-butyl ester group could coordinate with the metal centers, while the long alkyl chain could influence the hydrophobicity of the MOF's pores. Following synthesis, the tert-butyl protecting group can be removed under acidic conditions to expose the primary amine. This newly available functional group within the MOF structure could then be used for post-synthetic modification, such as grafting other molecules to impart specific functionalities.

Surface Modification and Coating Applications

The application of this compound in surface modification and coatings leverages its ability to form organized molecular layers and to introduce reactive sites onto a material's surface. The compound's structure is well-suited for creating self-assembled monolayers (SAMs) on various substrates.

In this context, the carboxylic acid end (after deprotection of the tert-butyl ester) can anchor the molecule to a metal oxide surface, while the terminal amino group (after deprotection) can be exposed outwards. This creates a surface with a high density of reactive amine groups. These groups can then serve as anchor points for the covalent attachment of other functional molecules, polymers, or biomolecules. This approach is valuable for altering the surface properties of materials, such as adhesion, wettability, and biocompatibility.

For instance, researchers have investigated the functionalization of nanoparticles for applications in drug delivery. In such systems, this compound can be used to coat the nanoparticle surface. The terminal amine allows for the conjugation of therapeutic agents or targeting ligands. The long carbon chain can also influence the interaction of the nanoparticle with biological membranes.

While specific data on the performance of coatings derived solely from this compound is limited, the principles of its use are well-established in materials science. The compound serves as a versatile building block for creating functional surfaces with tailored properties.

Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For tert-butyl 10-aminodecanoate, ¹H, ¹³C, and various two-dimensional (2D) NMR experiments are employed to unambiguously assign all proton and carbon signals and thus confirm the molecular structure.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. A key feature is the prominent singlet in the upfield region, characteristic of the nine equivalent protons of the tert-butyl group. sigmaaldrich.comnanalysis.com The protons on the long aliphatic chain appear as a series of multiplets. The methylene (B1212753) group adjacent to the ester oxygen (C9) is expected to be shifted downfield compared to the other methylene groups due to the electron-withdrawing effect of the ester functionality. Similarly, the methylene group adjacent to the terminal amino group (C10) will also exhibit a characteristic downfield shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
-C(CH ₃)₃ ~1.45 Singlet 9H tert-Butyl group
-CO-CH ₂- ~2.20 Triplet 2H Methylene adjacent to carbonyl
-CH ₂-NH₂ ~2.68 Triplet 2H Methylene adjacent to amine
-(CH ₂)₆- ~1.20-1.60 Multiplet 12H Central methylene chain

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and concentration. sigmaaldrich.compitt.edu

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound will show distinct signals for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the decanoate (B1226879) chain. rsc.org The carbonyl carbon is typically the most downfield signal. The quaternary carbon of the tert-butyl group also has a characteristic downfield shift, while its three equivalent methyl carbons appear further upfield. nanalysis.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Assignment
C =O ~173 Ester carbonyl
-O-C (CH₃)₃ ~80 tert-Butyl quaternary carbon
-O-C(C H₃)₃ ~28 tert-Butyl methyl carbons
-C H₂-C=O ~35 Methylene adjacent to carbonyl
-C H₂-NH₂ ~42 Methylene adjacent to amine

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and concentration. pitt.edursc.org

2D NMR techniques are invaluable for establishing connectivity between atoms and definitively assigning the signals observed in 1D spectra. walisongo.ac.id

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the protons of adjacent methylene groups along the entire length of the decanoate chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals, or vice versa. For example, the proton signal at ~2.20 ppm would show a cross-peak with the carbon signal at ~35 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). sdsu.edugithub.io This is particularly useful for identifying and connecting molecular fragments, especially around quaternary carbons which are not visible in HSQC spectra. Key HMBC correlations for this molecule would include a cross-peak from the tert-butyl protons (~1.45 ppm) to the ester carbonyl carbon (~173 ppm) and the quaternary tert-butyl carbon (~80 ppm), confirming the presence of the tert-butyl ester group. nanalysis.com

Carbon-13 NMR (¹³C NMR)

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. innovareacademics.in

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to the third or fourth decimal place). innovareacademics.inresearchgate.net This precision allows for the determination of a compound's elemental formula. For this compound (C₁₄H₂₉NO₂), the exact mass can be calculated and compared to the experimental value obtained by HRMS. This comparison serves as a powerful confirmation of the compound's identity and purity, as it can distinguish between compounds with the same nominal mass but different elemental compositions. innovareacademics.in HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are used for such analyses. researchgate.net

Table 3: HRMS Data for this compound

Ion Elemental Formula Calculated Exact Mass
[M] C₁₄H₂₉NO₂ 243.21983
[M+H]⁺ C₁₄H₃₀NO₂⁺ 244.22711

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like this compound. wiley-vch.denih.gov ESI transfers ions from a solution into the gas phase with minimal fragmentation. nih.gov In positive ion mode, the primary amine group is readily protonated, leading to the observation of a strong signal for the protonated molecule, [M+H]⁺. It is also common to observe adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.govnih.gov The resulting mass spectrum is often simple and allows for a clear determination of the molecular weight. americanpharmaceuticalreview.com

Table 4: List of Chemical Compounds

Compound Name
This compound
Carbon
Nitrogen
Oxygen
Hydrogen
Potassium

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is essential for confirming the presence of key functional groups in the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum provides a unique "fingerprint" of the molecule. For this compound, the key characteristic absorption bands are:

N-H Stretching: The primary amine group exhibits symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹. These often appear as two distinct peaks or a broad peak in this region.

C=O Stretching: The ester carbonyl group shows a strong, sharp absorption band typically around 1730-1715 cm⁻¹. The exact position can confirm the ester functionality.

C-O Stretching: The C-O single bond of the ester group will have a characteristic stretch in the 1300-1100 cm⁻¹ region.

C-H Stretching: The aliphatic C-H stretching vibrations of the decanoate chain and the tert-butyl group appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected in the 1650-1580 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from IR, providing additional structural information. For this compound:

The C=O stretch of the ester is also observable in the Raman spectrum, typically around 1740 cm⁻¹. researchgate.net

The long alkyl chain gives rise to a series of bands corresponding to CH₂ twisting and wagging modes, and C-C stretching.

The tert-butyl group has characteristic skeletal stretching and rocking modes, for instance, bands in the 1255-1200 cm⁻¹ region. nih.gov

Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)
N-H (amine)3400-3200 (stretch)~3310 (stretch)
C=O (ester)1730-1715 (stretch)~1740 (stretch)
C-H (aliphatic)2960-2850 (stretch)2960-2850 (stretch)
N-H (amine)1650-1580 (bend)
C-O (ester)1300-1100 (stretch)
C-C (tert-butyl)1255-1200 (stretch)

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound is a liquid or low-melting solid at room temperature, its derivatives can often be prepared as stable, crystalline solids suitable for X-ray crystallography. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

Future Research Directions and Emerging Applications

Novel Sustainable Synthetic Routes for tert-Butyl 10-aminodecanoate

Traditional synthesis of this compound typically involves the esterification of 10-aminodecanoic acid with tert-butanol (B103910), often requiring strong acid catalysts and harsh reaction conditions. Future research is focused on developing more sustainable and efficient synthetic pathways that minimize waste, energy consumption, and the use of hazardous reagents.

Promising research avenues include biocatalysis, where enzymes like lipases or acylases are used to perform the esterification under mild, aqueous conditions. dss.go.thwur.nl Lipases, which naturally catalyze ester synthesis and hydrolysis, show great potential for producing amino acid esters with high selectivity, reducing the need for protecting groups and complex purification steps. wur.nl The development of immobilized enzymes could further enhance the sustainability of this approach by allowing for catalyst recycling and integration into continuous flow processes. mdpi.com

Another innovative approach is the use of mechanochemistry, such as electromagnetic milling, which can facilitate reactions in the absence of solvents. rsc.orgrsc.org Research on the synthesis of other tert-butyl esters has shown that using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source under solvent-free and base-free milling conditions can be highly efficient. rsc.orgrsc.org Adapting this technology for long-chain amino esters like this compound could represent a significant leap in green production.

Synthetic Route Key Features Potential Advantages Associated Research Field
Traditional Acid Catalysis Strong acid (e.g., H₂SO₄), high temperatureEstablished methodologyConventional Organic Synthesis
Enzymatic Synthesis Lipase or acylase catalyst, mild pH and temperatureHigh selectivity, reduced byproducts, biodegradable catalyst. dss.go.thBiocatalysis, Green Chemistry
Mechanochemical Synthesis Solvent-free, electromagnetic millingEliminates solvent waste, potential for high efficiency, lower energy input. rsc.orgrsc.orgGreen Chemistry, Process Chemistry
Flow Chemistry Continuous process, microreactors, heterogeneous catalystsEnhanced safety, better process control, high space-time yield. researchgate.netChemical Engineering, Green Chemistry

Expanded Applications in Drug Discovery and Development (as a molecular linker or scaffold)

The distinct functionalities of this compound make it an excellent candidate for sophisticated applications in drug discovery and development, particularly as a molecular linker or scaffold.

As a molecular linker , the compound provides a long, flexible, and hydrophobic spacer, which is a critical component in the design of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs). While structurally different from common diamine linkers, its framework is analogous. medchemexpress.combroadpharm.com The terminal amine can be conjugated to one part of a molecule, and following the selective cleavage of the tert-butyl ester under acidic conditions to reveal a carboxylic acid, the other end can be attached to a second molecular entity. This bifunctionality allows it to connect two different active domains, such as a target-binding warhead and an E3 ligase-binding ligand, with precise spatial separation.

As a molecular scaffold , the 10-carbon backbone serves as a foundation for de novo drug design. rsc.orgarxiv.org The concept of using a central molecular framework to build upon is a cornerstone of medicinal chemistry. arxiv.org The aliphatic chain of this compound offers a non-rigid, lipophilic core that can be functionalized to orient pharmacophores in specific three-dimensional arrangements, potentially improving interactions with biological targets and enhancing pharmacokinetic properties.

Structural Feature Function in Drug Design Potential Application
Primary Amine (-NH₂) Group Reactive handle for amide bond formation.Conjugation to pharmacophores, peptides, or ligands.
tert-Butyl Ester Group Acid-labile protecting group for a carboxylic acid.Allows for sequential, controlled conjugation at the opposite end of the molecule.
Decanoate (B1226879) Chain (10-Carbon) Long, flexible, hydrophobic spacer.Provides optimal distance and orientation between two active moieties in a bifunctional drug; serves as a core scaffold for building new chemical entities. rsc.org

Advanced Materials Design Leveraging the Compound's Unique Architecture

The dual-functional nature of this compound opens up possibilities for its use as a monomer in the synthesis of advanced polymers and as a surface modification agent. Its architecture allows for the creation of materials with tailored properties for specialized applications. admatdesign.com

In polymer science, it can be used to synthesize novel polyesteramides. After deprotection of the ester, the resulting amino acid can undergo polycondensation to form polymers with repeating units. The long aliphatic chain would impart flexibility and hydrophobicity, while the amide linkages would provide hydrogen bonding sites, influencing the material's thermal and mechanical properties. Such biodegradable polymers could find use in biomedical applications, including controlled-release drug delivery systems and temporary medical implants.

Furthermore, the reactive amine group can be used to graft the molecule onto the surfaces of other materials. This surface modification could be used to alter properties like hydrophobicity, biocompatibility, or to introduce a protected reactive site (the ester) for subsequent chemical transformations. This could be valuable in creating functionalized nanoparticles, specialized coatings, or chromatographic stationary phases.

Integration into Supramolecular Assemblies and Nanotechnology

The amphiphilic character of this compound, with its polar primary amine "head" and its long, nonpolar hydrocarbon "tail" capped by a bulky tert-butyl group, makes it a prime candidate for integration into self-assembling systems.

In aqueous environments, molecules of this type can spontaneously organize into supramolecular structures such as micelles, vesicles, or monolayers at interfaces. These assemblies are foundational to nanotechnology and have applications in areas like nano-encapsulation for drug delivery, where they can protect a payload and control its release. The specific geometry of this compound, with its straight chain and bulky end group, would influence the packing parameters and curvature of the resulting assembly, allowing for fine-tuning of the nanostructure's properties.

In the field of nanotechnology, the compound could be used to functionalize the surface of inorganic nanoparticles (e.g., gold or silica). By anchoring the amine group to the nanoparticle surface, a hydrophobic, organic layer is created, which can improve the particle's dispersion in nonpolar media or serve as a matrix for embedding other molecules. The deprotection of the ester group could then expose a carboxylic acid surface, completely reversing the surface's chemical nature and allowing for further functionalization or response to stimuli like pH changes. This responsive behavior is highly sought after for creating "smart" nanomaterials for sensors or targeted delivery systems. mdpi.com

Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are highly relevant to the future of this compound. nih.gov This extends beyond its synthesis to its use as a reagent.

Key green chemistry approaches include:

Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. Biocatalytic and mechanochemical routes often exhibit higher atom economy than traditional methods. rsc.orgnih.gov

Use of Greener Solvents: Research into replacing conventional, often hazardous, organic solvents with environmentally benign alternatives like water, supercritical CO₂, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a major focus. whiterose.ac.ukmdpi.com Enzymatic syntheses, for instance, are often compatible with aqueous systems. dss.go.th

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a substance is inherently greener than using stoichiometric reagents, which generate more waste. Developing highly efficient and recyclable catalysts, such as immobilized enzymes or heterogeneous acid catalysts for flow systems, is a key objective. researchgate.net

Designing for Degradation: The inherent ester and potential amide linkages in materials derived from this compound suggest that they can be designed to be biodegradable, breaking down into non-toxic components (10-aminodecanoic acid, tert-butanol) after their intended lifespan.

By integrating these green chemistry principles, the entire lifecycle of this compound and its derivative products can be made more sustainable, aligning its promising technological future with environmental responsibility. fau.eu

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for tert-Butyl 10-aminodecanoate, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via stepwise reactions, such as coupling 10-aminodecanoic acid with tert-butanol under carbodiimide-mediated conditions (e.g., EDC/NHS) . Post-synthesis, purity (>98%) is validated using HPLC with UV detection at 254 nm, complemented by mass spectrometry (MS) for molecular weight confirmation. Storage at -20°C in anhydrous solvents (e.g., DMF or DCM) prevents hydrolysis .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tert-butyl group and amine positioning. For dynamic conformational analysis, low-temperature NMR can resolve axial/equatorial isomerism in cyclic analogs . Fourier-Transform Infrared Spectroscopy (FTIR) identifies amine (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups. X-ray crystallography may be used for solid-state structure elucidation if crystals are obtainable .

Q. How is this compound applied in drug delivery system design?

  • Methodological Answer : The tert-butyl ester group enhances solubility in lipid-based carriers, while the terminal amine enables covalent conjugation to therapeutic agents (e.g., antibodies, siRNA) via NHS-ester or maleimide chemistry. For targeted delivery, researchers functionalize nanoparticles (e.g., liposomes) with this compound, followed by in vitro binding assays (e.g., surface plasmon resonance) to validate biomolecule interactions .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized while minimizing side products?

  • Methodological Answer : Yield optimization involves screening catalysts (e.g., DMAP for acyl transfer) and solvents (e.g., dichloromethane vs. THF). Kinetic studies via inline IR spectroscopy monitor reaction progress, while column chromatography with gradient elution (hexane/ethyl acetate) isolates the product from tert-butanol or unreacted acid byproducts. DOE (Design of Experiments) models identify critical parameters (e.g., temperature, stoichiometry) .

Q. What strategies resolve contradictions in reported biological activity data for this compound conjugates?

  • Methodological Answer : Discrepancies may arise from varying conjugation ratios or impurities. Researchers should perform MALDI-TOF MS to quantify drug-loading efficiency and SDS-PAGE to assess conjugate integrity. Controlled in vitro assays (e.g., cytotoxicity in HEK293 cells) under standardized conditions (pH 7.4, 37°C) isolate compound-specific effects from batch variability .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability in physiological environments?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) simulate physiological degradation. LC-MS tracks ester hydrolysis to 10-aminodecanoic acid, while circular dichroism (CD) assesses conformational changes in conjugates. Comparative studies with linear-chain esters (e.g., methyl or ethyl analogs) quantify tert-butyl’s protective effects .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions between the amine group and target proteins (e.g., cell surface receptors). Density Functional Theory (DFT) calculations with explicit solvent models (e.g., water) evaluate conformational stability, while MD simulations (GROMACS) assess dynamic binding over nanosecond timescales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.